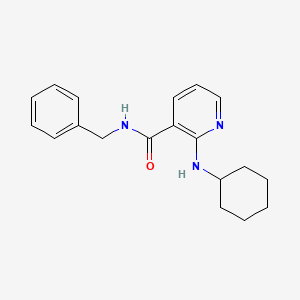![molecular formula C17H22N4O2 B6082313 {1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B6082313.png)
{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone' is a synthetic molecule that has shown potential for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
The compound '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone' has shown potential for various scientific research applications, including but not limited to:
1. Neuroprotection: Studies have shown that the compound has neuroprotective effects against oxidative stress and inflammation-induced neuronal damage.
2. Cancer research: The compound has shown anti-cancer properties in vitro and in vivo studies.
3. Pain management: The compound has shown potential as a novel analgesic agent.
Wirkmechanismus
The exact mechanism of action of '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone' is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 'this compound' has various biochemical and physiological effects, including:
1. Anti-inflammatory effects: The compound has been shown to reduce inflammation in various animal models.
2. Antioxidant effects: The compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
3. Anti-cancer effects: The compound has been shown to inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone' for lab experiments include its potent and selective effects, as well as its relatively easy synthesis method. However, the limitations include the lack of understanding of its exact mechanism of action and potential toxicity concerns.
Zukünftige Richtungen
There are several future directions for the research of '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone', including:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of novel analogs with improved pharmacokinetic properties.
3. Investigation of the potential use of the compound for the treatment of various diseases, including neurodegenerative disorders and cancer.
4. Studies to evaluate the safety and toxicity of the compound in vivo.
Synthesemethoden
The synthesis of '{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone' involves a multistep process that includes the use of various reagents and catalysts. The detailed synthesis method can be found in the scientific literature.
Eigenschaften
IUPAC Name |
[1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-6-15-19-16(23-20-15)12-21-10-5-7-13(11-21)17(22)14-8-3-4-9-18-14/h3-4,8-9,13H,2,5-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXPOCTHLXMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCC(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082242.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)

![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)